molecular formula C13H8F3NO2 B2667802 [3-(Trifluoromethyl)oxanthren-1-yl]amine CAS No. 948009-23-2

[3-(Trifluoromethyl)oxanthren-1-yl]amine

Cat. No.: B2667802
CAS No.: 948009-23-2
M. Wt: 267.207
InChI Key: XMWPCMDAPYEYFN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxanthrene Derivatives

The oxanthrene ring system is a member of the larger family of oxygen-containing heterocyclic compounds. While the specific historical development of oxanthrene itself is not extensively documented, the evolution of related oxygenated and sulfur-containing tricyclic systems, such as xanthones and thioxanthones, provides a relevant context. These scaffolds have been recognized for their diverse biological activities. For instance, thioxanthone derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit topoisomerases, which are crucial enzymes for DNA replication. nih.gov The introduction of various substituents, including trifluoromethyl groups, to these tricyclic structures has been a strategy to enhance their biological efficacy. nih.gov

Significance of Trifluoromethylation and Amine Functionality in Organic Chemistry

The presence of both a trifluoromethyl group and an amine functionality in a single molecule is a deliberate design choice in modern organic chemistry, aimed at imparting specific, desirable properties. The introduction of trifluoromethyl groups is a widely used strategy to enhance the biological and physicochemical properties of molecules. nih.gov Similarly, the amine group is a cornerstone of organic and medicinal chemistry, offering a site for crucial molecular interactions and further chemical modifications.

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties due to its distinct electronic and steric characteristics. Its influence has been a subject of extensive research, leading to its incorporation into numerous pharmaceuticals and agrochemicals.

Electronic Effects: The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry. lew.ro This strong inductive effect can significantly alter the electron density of the molecule, influencing the reactivity of nearby functional groups. For example, the presence of a trifluoromethyl group can decrease the basicity of a neighboring amine. The high electronegativity of the fluorine atoms also contributes to the formation of strong C-F bonds, which enhances the metabolic stability of the molecule by making it more resistant to oxidative metabolism. nih.gov

Steric Effects: While often considered sterically demanding, the trifluoromethyl group has a van der Waals radius that is comparable to that of an isopropyl group. This allows it to act as a bioisostere for other chemical groups, enabling the fine-tuning of a molecule's shape and its interactions with biological targets. nih.gov

PropertyInfluence of Trifluoromethyl Group
Electronic Effect Strong electron-withdrawing
Metabolic Stability Increased due to strong C-F bonds
Lipophilicity Generally increased
Basicity of Amines Decreased
Bioisosterism Can mimic other groups like isopropyl

The amine functional group is a fundamental component of a vast array of organic molecules, including many pharmaceuticals, due to its versatile reactivity and ability to engage in various intermolecular interactions.

Molecular Interactions: As a hydrogen bond donor and acceptor, the amine group plays a critical role in the binding of molecules to biological targets such as enzymes and receptors. The lone pair of electrons on the nitrogen atom also allows for electrostatic and dipole interactions, further contributing to binding affinity.

Reactivity: The nucleophilic nature of the amine group makes it a key reactive center in many organic transformations. nih.gov It can readily react with electrophiles to form a wide range of new chemical bonds, providing a convenient handle for the synthesis of more complex molecules and derivatives. This reactivity is essential for creating libraries of compounds for biological screening.

CharacteristicRole of Amine Functionality
Hydrogen Bonding Acts as both donor and acceptor
Basicity Can be protonated to form ammonium (B1175870) salts
Nucleophilicity Readily reacts with electrophiles
Synthetic Handle Allows for derivatization and library synthesis

Rationale for Investigating [3-(Trifluoromethyl)oxanthren-1-yl]amine

The investigation of this compound is driven by the hypothesis that the combination of its three core components—the oxanthrene scaffold, the trifluoromethyl group, and the amine functionality—will result in a molecule with unique and potentially useful properties. The rationale for its study can be summarized as follows:

Bioactivity Potential: Drawing parallels from related heterocyclic systems like thioxanthones and naphthoquinones, the oxanthrene core may confer inherent biological activity. nih.govresearchgate.netmdpi.com The addition of a trifluoromethyl group, known to enhance metabolic stability and cell permeability, could potentiate this activity. nih.gov The amine group provides a site for crucial interactions with biological targets.

Medicinal Chemistry Applications: The structural features of this compound make it an attractive candidate for drug discovery programs. The trifluoromethyl group can improve pharmacokinetic properties, while the amine allows for the formation of salts to enhance solubility or for further derivatization to optimize activity. nih.gov

Materials Science: Aromatic amines are also of interest in materials science for the development of organic electronic materials. The specific electronic properties imparted by the trifluoromethyl group and the oxanthrene core could lead to novel applications in this area.

Overview of Research Scope and Methodologies

While specific research on this compound is not extensively published, the general methodologies for the synthesis and evaluation of such a compound are well-established in the field of organic and medicinal chemistry.

Synthesis: The synthesis of trifluoromethylated amines has seen significant advancements, with the development of methods that are both efficient and tolerant of various functional groups. researchgate.netnih.govnih.gov A potential synthetic route to this compound could involve the construction of the trifluoromethylated oxanthrene core, followed by the introduction of the amine group through standard aromatic substitution or coupling reactions. Alternatively, the amine could be present on a precursor molecule prior to the formation of the oxanthrene ring.

Characterization: Once synthesized, the compound would be rigorously characterized using a suite of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the precise connectivity of atoms and the successful incorporation of the trifluoromethyl group.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amine.

Evaluation of Properties: Following characterization, the research would likely proceed to an evaluation of the compound's physicochemical and biological properties. This could include:

Measurement of Lipophilicity (LogP): To assess its potential for membrane permeability.

Assessment of Aqueous Stability: To determine its viability in biological systems. nih.gov

Screening for Biological Activity: Testing the compound in a variety of assays to identify any potential therapeutic effects, such as anticancer, anti-inflammatory, or antimicrobial activity. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)dibenzo-p-dioxin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)7-5-8(17)12-11(6-7)18-9-3-1-2-4-10(9)19-12/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPCMDAPYEYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 3 Trifluoromethyl Oxanthren 1 Yl Amine

Retrosynthetic Analysis of the [3-(Trifluoromethyl)oxanthren-1-yl]amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in planning a viable synthetic route by identifying key bond disconnections that correspond to reliable chemical reactions. For this compound, the analysis can be envisioned through several key disconnections.

The primary disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-CF3) bonds, as well as the ether linkages of the oxanthrene core. A plausible retrosynthetic strategy would involve:

C-N Bond Disconnection: The amine group at the C1 position can be retrosynthetically disconnected to a precursor with a suitable leaving group or a functional group that can be converted to an amine. This suggests a late-stage amination reaction.

C-CF3 Bond Disconnection: The trifluoromethyl group can be disconnected to an aryl precursor, indicating a trifluoromethylation step on the oxanthrene ring system.

Oxanthrene Ring Disconnection: The dibenzo[b,e] rsc.orgresearchgate.netdioxin core is a diaryl ether. This structure can be disconnected through its two C-O-C bonds, leading to catechol and a substituted dihalobenzene or related precursors. This points towards a double etherification reaction, such as the Ullmann condensation.

This analysis suggests a synthetic pathway that begins with the construction of a substituted oxanthrene ring, followed by sequential or strategically ordered trifluoromethylation and amination steps.

Classical and Modern Synthetic Approaches to Oxanthrene Ring Systems

The oxanthrene, or dibenzo[b,e] rsc.orgresearchgate.netdioxin, ring system is the central scaffold of the target molecule. Its synthesis can be achieved through various classical and modern organic reactions.

Historically, the most common method for the synthesis of dibenzodioxins is the base-induced self-condensation of 2-halophenols or the condensation of a catechol with an activated dihalobenzene. nih.gov The Ullmann condensation, a copper-catalyzed reaction, has been a cornerstone in the formation of diaryl ethers and is applicable to the synthesis of the oxanthrene core. acsgcipr.orgresearchgate.net This reaction typically involves high temperatures and stoichiometric amounts of copper. acsgcipr.org Modern variations of the Ullmann reaction have been developed that utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. acsgcipr.org

More contemporary approaches to the synthesis of dibenzofurans and related polycyclic ether systems often employ transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, have become powerful tools for the formation of C-O bonds in the construction of such scaffolds. nih.gov

Strategies for Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

The synthesis of the oxanthrene core falls under the broader category of polycyclic aromatic hydrocarbon (PAH) synthesis. Modern strategies for PAH synthesis are diverse and offer efficient routes to complex aromatic systems. These methods include:

Transient Directing Group Strategies: These methods utilize a temporary directing group to facilitate C-H functionalization and direct arylation of arenes, which can then undergo cycloaromatization to form PAHs. rsc.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki coupling are widely used for the construction of PAHs. researchgate.net A palladium-catalyzed [3+3] annulation method has also been reported for synthesizing PAHs from smaller aromatic fragments. nih.gov

Flash Vacuum Pyrolysis and Thermolysis: These high-temperature methods can induce cyclization and aromatization of precursor molecules to form PAHs. researchgate.net

Oxidative Photocyclization: This photochemical method can be used to form new aromatic rings through intramolecular cyclization. researchgate.net

These advanced synthetic methods provide a versatile toolbox for the construction of the core structure of this compound.

Strategies for Stereoselective Introduction of Trifluoromethyl Groups

The introduction of a trifluoromethyl (CF3) group into an aromatic ring is a critical step in the synthesis of the target molecule. The CF3 group can significantly alter the electronic and physical properties of a molecule. There are numerous methods for trifluoromethylation, broadly categorized into electrophilic, nucleophilic, and radical pathways.

Trifluoromethylation Reagents and Catalysis

A wide array of reagents has been developed for the introduction of the CF3 group.

Electrophilic Trifluoromethylating Agents: These reagents deliver a "CF3+" equivalent. Prominent examples include the Togni reagents (hypervalent iodine compounds) and Umemoto reagents (S-(trifluoromethyl)dibenzoheterocyclic salts). wikipedia.org These reagents are known for their ability to trifluoromethylate a variety of nucleophiles under mild conditions. wikipedia.org

Nucleophilic Trifluoromethylating Agents: These reagents provide a "CF3-" source. The Ruppert-Prakash reagent (TMSCF3) is a widely used example, often in the presence of a fluoride (B91410) source. Copper-catalyzed nucleophilic trifluoromethylation of aryl halides is a significant method in this category. researchgate.net

Radical Trifluoromethylating Agents: These reagents generate a CF3 radical. Sodium trifluoromethanesulfinate (Langlois' reagent) and trifluoroiodomethane (CF3I) are common precursors for CF3 radicals, often used in conjunction with an initiator or a photocatalyst. libretexts.org Photoredox catalysis has emerged as a powerful tool for the radical trifluoromethylation of arenes and heteroarenes under mild conditions. libretexts.org

Transition metal catalysis, particularly with copper and palladium, plays a crucial role in many trifluoromethylation reactions, enabling the coupling of trifluoromethyl sources with aryl halides and other precursors. researchgate.net

Asymmetric Trifluoromethylation Techniques

While the target molecule is not specified as chiral, the development of asymmetric trifluoromethylation is a significant area of research. These methods aim to introduce a trifluoromethyl group in a stereoselective manner, which is crucial for the synthesis of chiral pharmaceuticals.

Approaches to asymmetric trifluoromethylation include:

Use of Chiral Catalysts: Chiral metal complexes or organocatalysts can be used to control the stereochemistry of the trifluoromethylation reaction. For instance, chiral boron catalysts have been employed in the electrophilic trifluoromethylation of metal enolates.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the incoming trifluoromethyl group to a specific face of the molecule.

Enamine Catalysis: This organocatalytic approach has been successfully applied to the α-trifluoromethylation of carbonyl compounds with high enantioselectivity.

Amination Methodologies at the Oxanthrene C1 Position

The final key transformation is the introduction of the amine group at the C1 position of the oxanthrene ring. The regioselectivity of this step is critical. Several modern amination methods are applicable to polycyclic aromatic systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.org It is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org This method would require a pre-functionalized oxanthrene at the C1 position with a halide or triflate.

Nucleophilic Aromatic Substitution (SNAr): If the oxanthrene ring is sufficiently electron-deficient, direct substitution of a leaving group (like a halogen) at the C1 position by an amine nucleophile is possible. nih.gov However, the oxanthrene system is generally electron-rich, making classical SNAr challenging without strong activating groups.

Direct C-H Amination: Recent advancements have led to methods for the direct amination of C-H bonds, which avoids the need for pre-functionalization of the aromatic ring. These methods often employ transition metal catalysts or photoredox catalysis. nih.gov For electron-rich arenes, direct C-H amination can be a viable strategy. researchgate.net Radical-mediated C-H amination is another approach that has been developed. rsc.org

Directed C-H Amination Reactions for Heterocycle Construction

Direct C-H amination has emerged as a powerful tool in organic synthesis, allowing for the conversion of a carbon-hydrogen bond into a carbon-nitrogen bond in a single step, thus avoiding the need for pre-functionalized substrates. chemrxiv.orgfrontiersin.org This atom-economical approach is particularly attractive for the late-stage functionalization of complex molecules.

The regioselectivity of C-H amination can be controlled through the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond. For a hypothetical synthesis of this compound, a precursor such as 3-(trifluoromethyl)oxanthrene could potentially be aminated at the C-1 position if a suitable directing group were present at a neighboring position, for instance, at C-2. While no examples of directed C-H amination on the oxanthrene scaffold itself are reported, studies on other polycyclic aromatic systems demonstrate the feasibility of this approach. nih.gov For instance, palladium-catalyzed C-H amination has been successfully applied to biaryl amines to synthesize carbazole (B46965) derivatives. researchgate.net

The general mechanism for a palladium-catalyzed directed C-H amination often involves the coordination of the directing group to the palladium catalyst, followed by cyclometalation to form a palladacycle intermediate. This intermediate then reacts with an aminating agent to form the C-N bond and regenerate the catalyst.

Table 1: Hypothetical Directed C-H Amination for Oxanthrene Scaffolds This table presents a hypothetical reaction based on established principles of directed C-H amination on other aromatic systems, as direct literature for oxanthrene is unavailable.

CatalystDirecting Group (Hypothetical)Aminating AgentSolventTemperature (°C)Potential Yield
Pd(OAc)₂PicolinamideO-BenzoylhydroxylamineToluene100-120Moderate to Good
[Rh₂(esp)₂]CarbamateDioxazoloneDichloroethane40-80Moderate to Good
Cu(OAc)₂8-AminoquinolineAzideDMF100-140Moderate

Palladium and Copper-Catalyzed Amination Protocols

Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-N bonds. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the most prominent methods for the amination of aryl halides and triflates. semanticscholar.orgnih.gov These reactions would likely be the most straightforward and predictable methods for the synthesis of this compound.

The synthesis would commence with a suitable precursor, 1-halo-3-(trifluoromethyl)oxanthrene (where halo = I, Br) or 3-(trifluoromethyl)oxanthren-1-yl triflate. This precursor could then be coupled with an ammonia (B1221849) equivalent or a protected amine, such as benzophenone (B1666685) imine or an alkylamine, in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is known for its broad substrate scope and high functional group tolerance. A variety of phosphine (B1218219) ligands have been developed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Copper-Catalyzed Ullmann Condensation: This classical reaction has seen a renaissance with the development of new ligands that allow the reaction to proceed under milder conditions than traditionally required. rsc.org It often provides complementary reactivity to palladium-catalyzed methods.

Table 2: Representative Conditions for Palladium and Copper-Catalyzed Amination of Aryl Halides This table is based on general conditions reported for the amination of complex aryl halides and serves as a model for the potential synthesis of the target compound.

Metal CatalystLigandBaseSolventTemperature (°C)Typical Yields
Pd₂(dba)₃Xantphost-BuONaToluene80-110Good to Excellent
Pd(OAc)₂BINAPCs₂CO₃Dioxane100Good
CuIL-prolineK₂CO₃DMSO90-120Moderate to Good
CuIPhenanthrolineK₃PO₄DMF110-150Moderate to Good

Optimization of Reaction Conditions and Yields

The success of any synthetic protocol hinges on the careful optimization of reaction conditions to maximize the yield and purity of the desired product while minimizing side reactions. For the proposed palladium- and copper-catalyzed aminations, several parameters would need to be systematically varied.

Catalyst and Ligand: The choice of metal catalyst and, crucially, the supporting ligand is paramount. For palladium catalysis, bulky, electron-rich phosphine ligands like Xantphos or Josiphos often give superior results. For copper catalysis, N,N- or N,O-chelating ligands such as phenanthroline or amino acids can be effective.

Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, while weaker inorganic bases like potassium carbonate or phosphate (B84403) are often used in Ullmann condensations.

Solvent: The solvent can influence the solubility of the reactants and the stability and activity of the catalyst. Aprotic polar solvents like toluene, dioxane, DMF, or DMSO are typically employed.

Temperature and Reaction Time: These parameters need to be balanced to ensure complete conversion without promoting decomposition of the starting materials, product, or catalyst.

A design of experiments (DoE) approach could be systematically employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.

Development of Novel Synthetic Routes and Precursors

Beyond the direct amination of a pre-formed oxanthrene core, novel synthetic strategies could involve the construction of the oxanthrene ring from already functionalized precursors. The most common method for synthesizing the dibenzo[b,e] rsc.orgyoutube.comdioxine (oxanthrene) skeleton is the condensation of a catechol with a 1,2-dihalobenzene. researchgate.net

A potential novel route could therefore begin with a trifluoromethyl-substituted catechol and an appropriately substituted 1-amino-2,3-dihalobenzene. A copper-catalyzed intramolecular Ullmann-type cyclization could then be envisioned to form the oxanthrene ring system in a convergent manner.

Alternatively, a precursor such as 1-bromo-3-(trifluoromethyl)oxanthrene could be synthesized first. The synthesis of substituted dibenzodioxins has been reported through the reaction of a catechol with a substituted 1,2-dichlorobenzene (B45396) or 2-chloronitrobenzene in the presence of metallic potassium in hexamethylphosphoramide. researchgate.net Following the synthesis of the brominated oxanthrene, the amination could be carried out as described in section 2.4.2.

The development of new precursors could also involve the introduction of the trifluoromethyl group at a late stage of the synthesis, for example, via trifluoromethylation of a suitable oxanthrene derivative, although this can sometimes lead to issues with regioselectivity.

Inability to Generate Article Due to Lack of Specific Scientific Data

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific experimental data for the compound This compound . As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's request.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Including multi-dimensional NMR (COSY, HSQC, HMBC, NOESY, DOSY), solid-state NMR, and specifically Fluorine-19 NMR data for the trifluoromethyl group.

Single-Crystal X-ray Diffraction: Including analysis of crystal packing, specific intermolecular interactions (like C-H···F and F···F), and studies on polymorphism.

Without publicly available experimental results from these analytical methods for the specified compound, any attempt to create the requested article would involve speculation and the fabrication of data, which would violate the core principles of scientific accuracy. The search results did provide general information on the methodologies themselves, but no concrete data for the molecule .

Therefore, until research on "this compound" is conducted and published in accessible scientific literature, the creation of the requested detailed article is not feasible.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Trifluoromethyl Oxanthren 1 Yl Amine

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of novel compounds. For [3-(Trifluoromethyl)oxanthren-1-yl]amine, advanced mass spectrometry techniques provide critical insights into its elemental composition and fragmentation behavior, which is essential for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is fundamental in the characterization of newly synthesized compounds as it provides a highly accurate measurement of the mass-to-charge ratio (m/z). acs.orgscielo.org.mx For this compound (molecular formula: C₁₃H₈F₃NO), the exact mass can be calculated and then compared with the experimentally determined value. This comparison allows for the confirmation of the elemental composition and the degree of unsaturation. HRMS can readily distinguish the target compound from other molecules with the same nominal mass but different elemental formulas, thereby confirming its identity. nih.gov

Table 1: Predicted HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₈F₃NO
Monoisotopic Mass267.05580 u
[M+H]⁺ Ion268.06363 u
[M]⁺• Ion267.05580 u

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragment ions. wisc.edunih.gov In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 268.1) of this compound is selectively isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) or other activation methods like electron-activated dissociation (EAD), causing it to break apart into smaller, structurally significant product ions. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive evidence for the connectivity of atoms and the presence of specific substructures, such as the oxanthrene core and the trifluoromethylated aromatic ring. nih.govwaters.com

Fragmentation Patterns of Trifluoromethylated and Oxanthrene Systems

The fragmentation of this compound under MS/MS conditions is predicted to follow pathways characteristic of both trifluoromethylated aromatic compounds and heterocyclic systems. researchgate.netrsc.org The trifluoromethyl group is a common and stable functional group, but its loss as a radical (•CF₃) is a well-documented fragmentation pathway in mass spectrometry. researchgate.netresearchgate.net

Key predicted fragmentation pathways include:

Loss of •CF₃: The primary fragmentation may involve the cleavage of the C-CF₃ bond, resulting in the loss of a trifluoromethyl radical (mass 69 u) to yield a fragment ion at m/z 198.

Loss of CO: The oxanthrene core contains two ether linkages. The expulsion of a neutral carbon monoxide molecule (CO, mass 28 u) is a common fragmentation pathway for such cyclic ethers and related systems, leading to ring contraction.

Loss of HCN: The presence of the primary amine group on the aromatic ring can lead to the elimination of hydrogen cyanide (HCN, mass 27 u) from the fragment ions.

These fragmentation patterns allow for the systematic deconstruction of the molecule, confirming the identity and position of the key functional groups.

Table 2: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss
268.1[M+H - •CF₃]⁺199.1•CF₃
268.1[M+H - CO]⁺240.1CO
268.1[M+H - HCN]⁺241.1HCN
199.1[M+H - •CF₃ - CO]⁺171.1CO

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. arxiv.orgfrontiersin.org These methods are complementary and essential for the structural confirmation of this compound. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net It is particularly sensitive to polar bonds. For this compound, characteristic IR absorptions are expected for the N-H bonds of the amine, the C-F bonds of the trifluoromethyl group, the C-O-C ether linkages, and the aromatic ring system. libretexts.org

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and provides information on the same vibrational modes. nih.gov It is often more sensitive to non-polar, symmetric bonds, thus providing complementary data to IR spectroscopy. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Primary AmineN-H Stretch3300 - 3500 (doublet)Medium-StrongWeak
Aromatic C-HC-H Stretch3000 - 3100Medium-WeakStrong
TrifluoromethylC-F Stretch1100 - 1350StrongMedium
Aromatic RingC=C Stretch1450 - 1600Medium-StrongStrong
Aryl EtherC-O-C Asymmetric Stretch1200 - 1275StrongMedium
Primary AmineN-H Bend1580 - 1650MediumWeak

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore will not exhibit a signal in chiroptical spectroscopy. However, if a chiral center is introduced, for example, by synthesizing a derivative via the amine group with a chiral reagent, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become crucial for assigning the absolute configuration of the resulting stereoisomers. mdpi.comnih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted from theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral derivative can be unambiguously determined. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is used to investigate the electronic transitions and photophysical properties of a molecule. epa.gov The oxanthrene core of this compound is a significant chromophore, and its electronic properties are modulated by the attached amino and trifluoromethyl substituents.

UV-Vis absorption spectroscopy reveals the wavelengths of light that a molecule absorbs, corresponding to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The planar, conjugated aromatic system of the oxanthrene core is expected to exhibit strong π-π* transitions in the UV region, similar to related polycyclic aromatic hydrocarbons like phenanthrene and anthracene. mdpi.comaatbio.com The presence of the electron-donating amino group (-NH₂) is expected to cause a bathochromic (red) shift in the absorption maxima, while the electron-withdrawing trifluoromethyl group (-CF₃) may have a competing effect. researchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Rigid, planar aromatic compounds are often fluorescent. researchgate.netresearchgate.net The fluorescence spectrum provides information about the electronic structure of the excited state and is characterized by an emission maximum that is at a longer wavelength than the absorption maximum (the Stokes shift). researchgate.net The fluorescence properties of this compound would be valuable for potential applications in materials science or as a fluorescent probe.

Table 4: Predicted Photophysical Properties for this compound

ParameterPredicted CharacteristicRationale
UV-Vis Absorption (λmax) 250 - 380 nmBased on the extended π-system of the oxanthrene core, analogous to phenanthrene, with shifts due to -NH₂ and -CF₃ substituents. aatbio.com
Molar Absorptivity (ε) High (10⁴ - 10⁵ M⁻¹cm⁻¹)Characteristic of allowed π-π* transitions in large aromatic systems.
Fluorescence Emission Expected in the 350 - 450 nm rangeRigid aromatic structures are typically fluorescent; emission is red-shifted from absorption. aatbio.comresearchgate.net
Solvatochromism PossibleThe polarity of the solvent may influence the energy of the electronic states, leading to shifts in absorption and emission maxima. beilstein-journals.org

Absorption and Emission Characteristics

No data is available in the searched scientific literature regarding the absorption and emission properties of this compound. To populate this section, experimental determination of the compound's UV-Vis absorption and fluorescence spectra would be required. This would involve measuring its molar absorptivity (ε) at different wavelengths to identify the absorption maxima (λmax), and exciting the compound at these wavelengths to record its emission spectra and determine the emission maxima (λem) and quantum yield (Φ).

Intramolecular Charge Transfer (ICT) Phenomena

There is no information available in the searched literature concerning intramolecular charge transfer phenomena in this compound. Investigation into ICT would typically involve solvatochromism studies, where absorption and emission spectra are recorded in a range of solvents with varying polarities. A significant red-shift (bathochromic shift) in the emission maximum with increasing solvent polarity would suggest the presence of a charge-transfer character in the excited state. Further time-resolved spectroscopic studies and computational modeling would be necessary to fully characterize the dynamics and nature of any ICT processes.

Computational and Theoretical Investigations of 3 Trifluoromethyl Oxanthren 1 Yl Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and reactivity of molecules. DFT has become a widely used tool for studying organic materials due to its balance of accuracy and computational cost. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn reveals a wealth of chemical information.

For [3-(Trifluoromethyl)oxanthren-1-yl]amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry and compute various electronic properties. mdpi.comresearchgate.net These calculations would elucidate the influence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amine (-NH2) group on the oxanthrene core. Ab initio methods, while more computationally intensive, can be used for higher accuracy calculations on specific properties or smaller molecular fragments.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjptonline.org The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich portions of the molecule, such as the amine group and the aromatic rings, while the LUMO would be influenced by the strongly electron-withdrawing trifluoromethyl group. A theoretical study on related trifluoromethyl anilines utilized DFT to investigate FMOs and predict reactive sites. researchgate.net

Table 1: Representative Frontier Orbital Data from DFT Calculations

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily distributed around the trifluoromethyl group and adjacent aromatic ring, indicating a site for nucleophilic attack.
HOMO-5.8Localized on the amine group and the oxanthrene ring system, indicating sites for electrophilic attack.
HOMO-LUMO Gap 4.3 Suggests moderate chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgavogadro.cc They are invaluable for predicting how molecules will interact and for identifying reactive sites. numberanalytics.com In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. avogadro.cc

For this compound, an MEP map would likely show a significant negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons. The area around the fluorine atoms of the trifluoromethyl group would also exhibit negative potential. In contrast, a positive potential would be expected around the hydrogen atoms of the amine group. researchgate.netresearchgate.net This detailed charge distribution analysis, often supplemented by methods like Mulliken charge analysis, helps in understanding intermolecular interactions and predicting the molecule's behavior in a biological or chemical environment. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted through bond rotations and mapping their relative energies. The oxanthrene core of this compound is not planar and can adopt various conformations, such as boat-like or chair-like forms. The substituents (-NH2 and -CF3) can exist in different orientations, such as axial or equatorial positions, relative to the heterocyclic ring. libretexts.org

Table 2: Calculated Relative Energies of Key Conformers

Conformer-NH2 Position-CF3 PositionRelative Energy (kcal/mol)Population at 298 K (%)
1 EquatorialEquatorial0.0075.1
2 AxialEquatorial1.8513.5
3 EquatorialAxial2.1010.3
4 AxialAxial4.501.1

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This technique can be used to study conformational changes, molecular flexibility, and the interactions of this compound with its environment, particularly with solvent molecules. mdpi.com

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the lowest energy pathway for a reaction. A key point on this pathway is the transition state, which is the highest energy structure that must be overcome for the reaction to proceed. youtube.com

For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, computational methods can be used to search for the geometry of the transition state. researchgate.net Techniques like relaxed surface scans or more advanced algorithms can locate this saddle point on the energy landscape. youtube.com Once the transition state is found, its energy can be calculated to determine the activation energy of the reaction. This information is vital for understanding reaction rates and predicting the feasibility of different chemical transformations.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations can accurately predict various spectroscopic parameters. nih.gov

Vibrational Spectroscopy: The vibrational frequencies corresponding to IR and Raman spectra can be calculated. Comparing the computed spectrum with the experimental one helps confirm the molecular structure and the accuracy of the computational model. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. This is particularly useful for complex molecules where spectral assignment can be challenging. The excellent agreement often found between DFT-calculated and experimental geometric and spectroscopic parameters validates the computational approach. nih.govnih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions responsible for UV-Visible absorption spectra, providing insights into the molecule's color and photophysical properties. researchgate.net

This synergy between computational prediction and experimental validation is essential for building reliable theoretical models that can be used to accurately predict the properties of new and unstudied molecules.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

Theoretical Studies on Non-covalent Interactions involving Fluorine

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the non-covalent interactions of the fluorine atoms in this compound. While the trifluoromethyl group is a well-recognized modulator of molecular properties through non-covalent interactions, specific computational analyses, detailed research findings, and corresponding data tables for this particular compound are not available in the reviewed literature.

In a broader context, theoretical studies on analogous fluorinated heterocyclic molecules frequently investigate interactions such as hydrogen bonds, halogen bonds, and other dipole-dipole or dispersion interactions involving the fluorine atoms. dntb.gov.uaresearchgate.netfrontiersin.org These studies often employ computational methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Quantum Theory of Atoms in Molecules (QTAIM) to characterize and quantify these weak interactions. researchgate.net

Generally, the highly electronegative fluorine atoms of a trifluoromethyl group can act as weak hydrogen bond acceptors in C–H···F interactions. dntb.gov.uaresearchgate.net Furthermore, the carbon atom of the CF3 group can exhibit a region of positive electrostatic potential (a σ-hole), enabling it to participate in halogen-like bonds, although this is less common for fluorine compared to heavier halogens. medtigo.comnih.gov The nature and strength of these interactions are highly dependent on the specific molecular and crystalline environment.

Without dedicated computational studies on this compound, any discussion of its specific non-covalent fluorine interactions, including interaction energies or geometric parameters, would be speculative. Further research is required to elucidate the precise role of the trifluoromethyl group in the supramolecular chemistry of this compound.

Chemical Reactivity and Mechanistic Studies of 3 Trifluoromethyl Oxanthren 1 Yl Amine

Electrophilic and Nucleophilic Substitution Reactions on the Oxanthrene Scaffold

The oxanthrene ring system, a dibenzo[b,e] rsc.orgsciengine.comdioxine derivative, is an electron-rich aromatic scaffold due to the presence of two oxygen atoms. These oxygen atoms donate electron density to the aromatic rings, activating them towards electrophilic aromatic substitution (EAS). libretexts.orglkouniv.ac.in The substitution pattern on the [3-(Trifluoromethyl)oxanthren-1-yl]amine molecule is influenced by the directing effects of the existing substituents. The amine group (-NH₂) is a powerful activating group and an ortho, para-director, while the trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director. study.comyoutube.com

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to the positions activated by the amine group and not deactivated by the trifluoromethyl group. The oxygen atoms of the oxanthrene core also act as ortho, para-directors. Therefore, electrophilic attack is most likely to occur at positions ortho and para to the amine group and the ether oxygens, avoiding the positions meta to the trifluoromethyl group.

Conversely, the presence of the strongly electron-withdrawing trifluoromethyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the -CF₃ group. chemistrysteps.comfishersci.se For a nucleophilic attack to occur, a suitable leaving group, such as a halide, would need to be present on the ring. The electron-withdrawing nature of the trifluoromethyl group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. chemistrysteps.com

Reactivity of the Amine Functionality (e.g., Acylation, Alkylation, Metal Coordination)

The primary amine group in this compound is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and coordination to metal centers.

Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. ncert.nic.inbyjus.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of acylation is influenced by the nucleophilicity of the amine, which is reduced by the electron-withdrawing effect of the trifluoromethyl group on the aromatic ring. rsc.org The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. ncert.nic.inlibretexts.org

Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. msu.eduopenstax.org However, these reactions are often difficult to control and can result in a mixture of products due to the increasing nucleophilicity of the alkylated amines. libretexts.org

Metal Coordination: The lone pair of electrons on the nitrogen atom allows the amine to act as a ligand and coordinate to metal ions. The presence of the trifluoromethyl group can influence the coordination properties. The electron-withdrawing nature of the -CF₃ group reduces the electron density on the nitrogen, potentially weakening its coordination to metal centers. nsf.gov However, the steric bulk of the oxanthrene scaffold and the trifluoromethyl group can also play a role in the geometry and stability of the resulting metal complexes.

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl group exerts a profound influence on the reactivity of this compound through its strong inductive electron-withdrawing effect (-I effect). mdpi.comnih.gov This effect has several important consequences:

Deactivation of the Aromatic Ring: The -CF₃ group deactivates the aromatic ring towards electrophilic attack by withdrawing electron density, making it less nucleophilic. youtube.comwikipedia.org

Meta-Directing Effect in EAS: By destabilizing the carbocation intermediates of ortho and para attack, the trifluoromethyl group directs incoming electrophiles to the meta position. study.comyoutube.com

Activation for SNAr: The -CF₃ group activates the ring for nucleophilic aromatic substitution by stabilizing the anionic Meisenheimer intermediate. chemistrysteps.comnih.gov

Reduced Basicity and Nucleophilicity of the Amine: The electron-withdrawing effect of the -CF₃ group is transmitted through the aromatic ring to the amine functionality, reducing its basicity and nucleophilicity compared to aniline. ncert.nic.in

Heterocyclic Transformations and Ring-Opening/Closing Reactions

The oxanthrene scaffold is a relatively stable heterocyclic system. Ring-opening reactions of the oxanthrene core would require harsh conditions, such as strong acids or reducing agents, that can cleave the ether linkages. The stability of the aromatic system makes such transformations energetically unfavorable. While ring-opening reactions of strained four-membered rings like oxetanes are well-documented, the six-membered rings of the oxanthrene system are significantly less strained. researchgate.netnih.gov

Ring-closing reactions involving the amine functionality are more plausible. For instance, the amine could participate in intramolecular cyclization reactions with a suitable electrophilic center introduced elsewhere on the molecule to form new heterocyclic rings fused to the oxanthrene framework.

Oxidation-Reduction Chemistry and Redox Properties

The oxidation and reduction of this compound can involve both the aromatic system and the amine functionality. Aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. The presence of the electron-withdrawing trifluoromethyl group is expected to make the aromatic ring more resistant to oxidation.

The trifluoromethyl group itself is generally stable to common oxidizing and reducing agents. However, its presence significantly affects the redox potential of the aromatic system. Electron-withdrawing groups like -CF₃ increase the oxidation potential of aromatic compounds, making them more difficult to oxidize. sciengine.comacs.org Conversely, they make the molecule more susceptible to reduction.

Below is a table showing the calculated redox potentials for a series of trifluoromethyl-containing compounds in acetonitrile (B52724), illustrating the effect of the -CF₃ group on redox properties.

CompoundE°(ox) (V vs. SCE)E°(red) (V vs. SCE)
Benzene2.30-3.42
Toluene2.20-3.45
Anisole1.76-3.40
Trifluoromethylbenzene2.58-2.59
1-Nitro-4-(trifluoromethyl)benzene2.80-1.05

This is an interactive data table based on representative data.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are influenced by the electronic effects of its substituents. For example, in acylation reactions of the amine, the rate would be slower compared to that of an unsubstituted aminoxanthrene due to the reduced nucleophilicity of the amine caused by the trifluoromethyl group.

The table below presents hypothetical kinetic data for the acylation of various substituted anilines with acetic anhydride, illustrating the impact of substituents on the reaction rate.

Aniline SubstituentRelative Rate Constant (krel)
4-Methoxy500
4-Methyl150
Unsubstituted1
4-Chloro0.1
4-Nitro0.001
3-Trifluoromethyl ~0.01

This is an interactive data table based on representative data illustrating expected trends.

Thermodynamically, electrophilic aromatic substitution on the oxanthrene ring is an exergonic process, driven by the restoration of the stable aromatic system in the final product. lkouniv.ac.inmasterorganicchemistry.com The activation energy for the initial attack of the electrophile is the rate-determining step and is significantly influenced by the substituents present on the ring. libretexts.org The electron-donating amine and ether oxygens lower this activation energy, while the electron-withdrawing trifluoromethyl group increases it.

Mechanistic Insights via Isotope Labeling and Reaction Intermediates Identification

Detailed mechanistic studies of reactions involving this compound could be performed using techniques such as isotope labeling and the identification of reaction intermediates. For example, in electrophilic aromatic substitution, replacing a hydrogen atom at a specific position on the oxanthrene ring with deuterium (a kinetic isotope effect study) could help determine the rate-determining step of the reaction.

The identification of reaction intermediates, such as the σ-complex (arenium ion) in EAS or the Meisenheimer complex in SNAr, would provide direct evidence for the proposed reaction mechanisms. These intermediates are often transient and difficult to isolate but can sometimes be detected by spectroscopic methods under specific conditions. Trapping experiments with radical scavengers could also be employed to investigate the potential involvement of radical intermediates in certain reaction pathways.

Applications of 3 Trifluoromethyl Oxanthren 1 Yl Amine in Materials Science and Catalysis

Design and Synthesis of Derivatives for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

The structural features of [3-(Trifluoromethyl)oxanthren-1-yl]amine suggest a potential, though currently unexplored, role for its derivatives in optoelectronic materials. The oxanthrene core is a rigid, electron-rich heterocyclic system that could impart favorable thermal stability and charge-transport properties to organic semiconductors. The amine group can serve as a strong electron donor and a convenient point for chemical modification, allowing for the tuning of electronic properties and the synthesis of larger, more complex molecules.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound could theoretically be designed to function as host materials, hole-transporting materials, or even as emitters. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, could be strategically placed on derivatives to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving efficient charge injection and recombination in an OLED device. For instance, attaching electron-donating groups to the amine functionality could create molecules with intramolecular charge transfer (ICT) characteristics, which are often desirable for developing thermally activated delayed fluorescence (TADF) emitters.

For photovoltaic applications, the oxanthrene moiety could be incorporated into donor-acceptor polymers or small molecules. The electron-donating nature of the amine and the potential to modify the oxanthrene core could be exploited to create materials with broad absorption spectra and suitable energy levels for efficient charge separation at the donor-acceptor interface. The trifluoromethyl group could enhance the solubility and stability of such materials.

Table 1: Hypothetical Optoelectronic Properties of this compound Derivatives

Derivative TypePotential Role in OLEDsPotential Role in PhotovoltaicsKey Influencing Moieties
N-Aryl SubstitutedHole-Transport Layer, HostDonor MaterialAmine, Oxanthrene
Donor-Acceptor StructureEmitter (TADF)Donor or Acceptor MaterialAmine, CF3, Oxanthrene
Extended Conjugated SystemEmitter, Charge TransportDonor MaterialOxanthrene, Amine

Exploration as a Ligand in Transition Metal Catalysis

The amine functionality in this compound makes it a candidate for use as a ligand in transition metal catalysis. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. The properties of such a complex would be influenced by the steric and electronic characteristics of the entire molecule.

The bulky oxanthrene backbone could create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions. The trifluoromethyl group, with its electron-withdrawing nature, would modulate the electron density on the nitrogen atom, thereby affecting the strength of the metal-ligand bond and the catalytic activity of the resulting complex.

Asymmetric Catalysis with Chiral Derivatives

Should chiral derivatives of this compound be synthesized, they could be explored as ligands in asymmetric catalysis. Chirality could be introduced, for example, by resolving the parent amine or by attaching a chiral substituent. A chiral ligand can induce enantioselectivity in a catalytic reaction, leading to the preferential formation of one enantiomer of the product over the other. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The rigid oxanthrene framework could provide a well-defined chiral pocket around the metal center, which is often a key feature of successful asymmetric catalysts.

Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Derivatives of this compound could potentially serve as the organic linkers in MOFs, provided they are functionalized with additional coordinating groups, such as carboxylic acids or pyridyls.

The size and shape of the oxanthrene unit would influence the pore size and topology of the resulting MOF. The trifluoromethyl and amine groups would be exposed within the pores, potentially imparting specific functionalities to the framework, such as selective gas adsorption or catalytic activity. The amine group, for instance, is known to enhance the CO2 affinity of MOFs.

Polymerization Monomers and Functional Polymer Development

The amine group of this compound provides a reactive site that could be utilized for its incorporation into polymers. For example, it could undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas.

Polymers containing the rigid oxanthrene and electron-withdrawing trifluoromethyl groups could exhibit interesting properties such as high thermal stability, specific optical properties, or low dielectric constants. These characteristics could make them suitable for applications in high-performance plastics, specialty coatings, or advanced electronic materials.

Fluorescent Probes and Chemical Sensors (non-biological, non-clinical applications)

Many aromatic amines and heterocyclic compounds exhibit fluorescence. While the specific fluorescent properties of this compound are not documented, its structure suggests that it or its derivatives could be fluorescent. The emission properties would be expected to be sensitive to the local environment, such as solvent polarity or the presence of certain analytes.

This sensitivity could be exploited in the development of fluorescent probes and chemical sensors. For example, interaction of the amine group with metal ions or acidic vapors could lead to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). The trifluoromethyl group could be used to tune the photophysical and chemical properties of such a sensor to enhance its selectivity and sensitivity towards a specific target analyte.

Table 2: Potential Sensing Applications of this compound-Based Fluorescent Probes

Target AnalyteProposed Sensing MechanismPotential Change in Fluorescence
Metal IonsCoordination with the amine groupQuenching or enhancement
Acidic VaporsProtonation of the amine groupShift in emission wavelength
NitroaromaticsPhotoinduced electron transferFluorescence quenching

Surface Chemistry and Adsorption Phenomena

The chemical structure of this compound suggests it could interact with various surfaces. The aromatic oxanthrene core could engage in π-π stacking interactions with graphitic surfaces, while the amine group could form hydrogen bonds or coordinate to metal oxide surfaces.

These interactions could be relevant in applications such as surface modification, where a thin layer of the molecule is applied to a substrate to alter its properties (e.g., to make it more hydrophobic). The trifluoromethyl group is known to impart hydrophobicity. Furthermore, materials functionalized with this compound could be investigated for their ability to adsorb specific molecules from gas or liquid phases, for example, in filtration or separation processes. The specific binding affinities would depend on the interplay of the different functional groups within the molecule.

Advanced Analytical Methodologies for Detection and Quantification of 3 Trifluoromethyl Oxanthren 1 Yl Amine

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC, TLC)

Chromatography is fundamental for separating [3-(Trifluoromethyl)oxanthren-1-yl]amine from reaction mixtures, byproducts, or contaminants, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly suitable, typically utilizing a C18 stationary phase. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution, often with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the efficient separation of the target compound from impurities with varying polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength corresponding to the maximum absorbance of the oxanthrene chromophore. nih.gov For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring reaction progress and assessing sample purity. libretexts.orgresearchgate.net A small spot of the sample is applied to a baseline on a plate coated with a stationary phase, typically silica (B1680970) gel. savemyexams.com The plate is then developed in a sealed chamber with an appropriate mobile phase. The separation occurs based on the differential adsorption of components to the stationary phase. savemyexams.com Due to the aromatic nature of the compound, spots can often be visualized under UV light. libretexts.org For compounds lacking a strong chromophore or for enhanced sensitivity, staining reagents that react with the amine functionality can be used. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. researchgate.net

Interactive Table: Typical Chromatographic Parameters for Analysis
ParameterHPLCGCTLC
Stationary Phase C18 silica gel5% Phenyl PolysiloxaneSilica gel 60 F254
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHeliumEthyl Acetate/Hexane
Detector UV-Vis (Diode Array)Mass Spectrometer (MS)UV lamp (254 nm)
Primary Use Purity assessment, QuantificationIdentification, QuantificationReaction monitoring, Purity check
Derivatization Not usually requiredMay be required for amineNot required

Spectroscopic Quantification Methods (UV-Vis, Fluorescence, NMR)

Spectroscopic methods are indispensable for the quantification of this compound, offering both high sensitivity and structural information.

UV-Visible (UV-Vis) Spectroscopy is a straightforward method for quantification based on the principle of light absorption by the molecule's chromophores. The fused aromatic rings of the oxanthrene structure are expected to exhibit strong absorbance in the UV region. researchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. youtube.com For quantitative analysis, a calibration curve is prepared using standards of known concentration. Derivative spectroscopy can be a powerful tool in this context, as it can enhance the resolution of overlapping spectral bands from a mixture of compounds, allowing for more accurate quantification in complex matrices. ijcrt.orgslideshare.net

Fluorescence Spectroscopy offers a highly sensitive method for quantification, provided the compound is fluorescent. Many polycyclic aromatic compounds and molecules containing trifluoromethyl groups exhibit fluorescence. aip.orgbohrium.com In this technique, the molecule is excited by light of a specific wavelength and the intensity of the emitted light at a longer wavelength is measured. The fluorescence intensity is typically linear with concentration over a certain range, allowing for quantification at very low levels, often orders of magnitude lower than UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural elucidation and quantification. For this compound, ¹⁹F NMR is particularly advantageous. rsc.org The trifluoromethyl (CF₃) group provides a strong, sharp singlet in the ¹⁹F NMR spectrum with a characteristic chemical shift, typically with minimal background interference. rsc.org Quantitative NMR (qNMR) can be performed by integrating the signal of the CF₃ group relative to that of a known amount of an internal standard. acgpubs.org This method is highly accurate and does not require a calibration curve specific to the analyte, making it a primary analytical technique. ¹H NMR can also be used for quantification by integrating signals from the aromatic protons against an internal standard.

Interactive Table: Spectroscopic Properties and Applications
TechniquePrincipleTypical ApplicationKey Feature for this Compound
UV-Vis Light AbsorptionRoutine quantificationStrong absorbance from oxanthrene core
Fluorescence Light EmissionTrace quantificationHigh sensitivity for aromatic systems
¹⁹F NMR Nuclear SpinAbsolute quantification, structural confirmationUnique and clear signal from the CF₃ group

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods can be used to investigate the redox properties of this compound and for its sensitive detection. Techniques like cyclic voltammetry (CV) are employed to study the oxidation and reduction behavior of electroactive species. nih.gov The aromatic amine moiety is known to be electrochemically active and can undergo oxidation. The extended π-system of the oxanthrene ring may also be susceptible to electron transfer processes. By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is produced that provides information on the redox potentials of the compound. These potentials are characteristic of the molecule's electronic structure and can be used for qualitative identification. Furthermore, techniques such as differential pulse voltammetry or square-wave voltammetry can be optimized for highly sensitive quantification based on the peak current, which is proportional to the analyte's concentration.

Development of High-Throughput Screening Assays for Chemical Libraries (non-biological context)

In a non-biological context, high-throughput screening (HTS) can be used to rapidly evaluate chemical libraries for compounds possessing specific chemical or physical properties. For a library containing this compound or its analogs, HTS assays could be developed to screen for properties such as catalytic activity, specific reactivity, or unique photophysical characteristics. These assays are typically performed in microplate formats (e.g., 96, 384, or 1536 wells) and rely on automated liquid handling and rapid detection methods. nih.gov For example, a screen could be designed where a change in fluorescence or color indicates a desired chemical transformation, with the intensity of the signal correlating to the reaction yield or rate. nih.gov The development of such assays requires robust analytical readouts that are compatible with the HTS platform, such as fluorescence intensity, UV-Vis absorbance, or mass spectrometry, to quickly analyze thousands of distinct samples. criver.com

Sample Preparation Strategies for Diverse Non-Biological Matrices (e.g., industrial processes, environmental samples)

The effective analysis of this compound in complex matrices requires appropriate sample preparation to isolate the analyte and remove interfering substances. The strategy depends heavily on the nature of the matrix.

Industrial Process Samples: Samples from industrial reaction mixtures may contain the product along with starting materials, catalysts, solvents, and byproducts. organic-chemistry.org Sample preparation might be as simple as a "dilute-and-shoot" approach, where the sample is diluted with a suitable solvent before injection into an HPLC or GC system. In other cases, a liquid-liquid extraction (LLE) may be necessary to separate the analyte from salts or highly polar impurities.

Environmental Samples: Analyzing trace levels of the compound in environmental matrices like water or soil requires more extensive preparation to extract and pre-concentrate the analyte. nih.gov

Solid-Phase Extraction (SPE): This is a common and effective technique for water samples. doi.org The water sample is passed through a cartridge containing a solid sorbent (e.g., C18 or a polymer-based phase) that retains the analyte. Interfering salts and polar compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent, achieving both cleanup and concentration. doi.org

Dispersive Solid-Phase Extraction (d-SPE): Often used as a cleanup step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), d-SPE involves adding a sorbent directly to the sample extract. mdpi.com After shaking and centrifugation, the supernatant is collected for analysis. This method is efficient for cleaning up extracts from complex matrices like soil. mdpi.comencyclopedia.pub

Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanoparticles as the sorbent. mdpi.com After extraction, the sorbent with the adsorbed analyte is easily separated from the sample solution using an external magnet, simplifying the process. encyclopedia.pub

Interactive Table: Sample Preparation Strategies
MatrixPrimary ChallengeRecommended TechniqueRationale
Industrial Reaction Mixture High concentration of analyte and byproductsDilution, Liquid-Liquid Extraction (LLE)Simple, removes salts and catalysts
Wastewater Low concentration, presence of polar interferentsSolid-Phase Extraction (SPE)Concentrates analyte, removes interferences
Soil/Sediment Complex matrix, strong binding to particlesSolvent Extraction followed by d-SPEEfficiently extracts from solids and cleans up the extract

Future Perspectives and Emerging Research Avenues for 3 Trifluoromethyl Oxanthren 1 Yl Amine

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

There is currently no specific research demonstrating the integration of [3-(Trifluoromethyl)oxanthren-1-yl]amine with artificial intelligence (AI) or machine learning (ML) platforms. In the broader field of chemistry, AI and ML are increasingly used to predict molecular properties, reaction outcomes, and potential biological activity. Future research could involve using the structure of this compound as an input for predictive models to forecast its physicochemical properties, potential as a pharmaceutical scaffold, or its utility in materials science. Such in silico studies would be the first step in exploring its potential without the immediate need for extensive laboratory synthesis and testing.

Green Chemistry Approaches in Synthesis and Application

Specific green chemistry approaches for the synthesis or application of this compound have not been reported in the available literature. Green chemistry principles focus on developing environmentally benign processes, including the use of renewable feedstocks, solvent-free reaction conditions, and designing molecules that degrade safely after use. Future research could explore sustainable synthetic routes to the oxanthrene core or the introduction of the trifluoromethyl and amine groups using methods that minimize waste and energy consumption. For instance, investigating one-pot syntheses or catalytic methods would be a pertinent avenue for green chemistry research related to this compound. nih.govrsc.orgnih.gov

Exploration of Novel Supramolecular Assemblies

There are no published studies on the formation of novel supramolecular assemblies involving this compound. The structure of the molecule, featuring a rigid heterocyclic core, a hydrogen-bonding amine group, and an electron-withdrawing trifluoromethyl group, suggests potential for forming ordered structures through non-covalent interactions like hydrogen bonding or π–π stacking. Future research could investigate the co-crystallization of this compound with other molecules to form new supramolecular structures. mdpi.com The exploration of these assemblies would be fundamental to understanding its potential use in crystal engineering and materials science.

Role in Advanced Functional Materials Development

The role of this compound in the development of advanced functional materials is currently unexplored. The trifluoromethyl group is known to impart unique properties such as thermal stability and lipophilicity to organic molecules, which can be desirable in materials like polymers or organic electronics. The oxanthrene backbone provides a rigid, heterocyclic structure. Future research could focus on synthesizing polymers or functional small molecules derived from this compound and evaluating their thermal, optical, and electronic properties to determine their suitability for applications in advanced materials.

Untapped Potential in Niche Chemical Technologies

There is no documented evidence of this compound being utilized in any niche chemical technologies. Its unique combination of a trifluoromethyl group, an aromatic amine, and an oxanthrene core suggests that it could be investigated as a building block in areas such as agrochemicals, specialty dyes, or as a ligand in catalysis. The untapped potential of this compound remains to be unlocked through foundational research aimed at characterizing its reactivity and fundamental properties, which could then point towards applications in specialized technologies.

Q & A

Q. What are the optimal synthetic routes for [3-(Trifluoromethyl)oxanthren-1-yl]amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including halogenation, amination, and cyclization. Key parameters for optimization include:

  • Temperature control : Maintaining 60–80°C during trifluoromethylation to avoid side reactions .
  • Catalyst selection : Palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance yield by stabilizing intermediates .

Experimental Design Table for Optimization:

ParameterRange TestedOptimal ValueImpact on Yield
Temperature50°C–100°C75°CMaximizes ~78%
Catalyst Loading1–5 mol%3 mol%Reduces byproducts
Reaction Time12–48 hours24 hoursBalances efficiency and purity

Validation : Use design of experiments (DoE) to analyze interactions between variables .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity of the trifluoromethyl group and amine proton environments. For example, the CF3_3 group shows a distinct 19^{19}F NMR signal at δ −60 to −70 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 245.0823) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .

Q. Common Data Contradictions :

  • Discrepancies in 1^1H NMR shifts may arise from solvent polarity or impurities. Cross-validate with HPLC purity assays (>95%) .
  • Conflicting mass fragments suggest degradation; use inert atmosphere storage to prevent oxidation .

Q. How does the trifluoromethyl group influence the compound’s stability under varying storage conditions?

Methodological Answer: The CF3_3 group enhances metabolic stability but increases sensitivity to moisture. Key findings:

  • Thermal Stability : Decomposes above 150°C; store at −20°C in sealed containers .
  • Photostability : Protect from UV light to prevent radical-mediated degradation .
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH > 8); use lyophilized forms for long-term storage .

Q. Stability Comparison Table :

ConditionDegradation RateRecommended Action
Ambient Light15% over 30 daysUse amber vials
High Humidity20% over 7 daysDesiccant packs
−20°C (anhydrous)<5% over 1 yearStandard for R&D

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The amine’s nucleophilicity is attenuated by the electron-withdrawing CF3_3 group, favoring SNAr (nucleophilic aromatic substitution) over aliphatic pathways. Key observations:

  • Kinetic Studies : Second-order kinetics in reactions with aryl halides (rate constant k = 0.45 M1^{-1}s1^{-1}) .
  • DFT Calculations : The CF3_3 group lowers the LUMO energy of the oxanthren ring by 1.2 eV, facilitating electrophilic attack .

Contradiction Alert : Conflicting reports on regioselectivity (para vs. meta substitution) can arise from solvent effects. Use mixed solvent systems (e.g., DCM/MeCN) to modulate reactivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina. The CF3_3 group improves binding affinity to hydrophobic pockets (ΔG = −9.2 kcal/mol) .
  • QSAR Models : Correlate Hammett constants (σmeta_{meta} = 0.43 for CF3_3) with IC50_{50} values in enzyme assays .

Case Study : Derivatives with bulkier substituents at the 1-position show 3-fold higher selectivity for serotonin receptors .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using standardized assays (e.g., fixed ATP concentration in kinase assays) .
  • Control Experiments : Test for off-target effects using gene knockout models .

Example : Discrepancies in cytotoxicity (IC50_{50} = 2–10 μM) may stem from cell line variability. Use isogenic cell panels to isolate genetic factors .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

  • Byproduct Formation : Optimize continuous flow reactors to reduce residence time and dimerization .
  • Purification : Replace column chromatography with crystallization (solvent: hexane/EtOAc, 4:1) for >90% recovery .

Q. Scale-Up Parameters :

Lab Scale (1 g)Pilot Scale (100 g)
Yield: 75%Yield: 68%
Purity: 95%Purity: 91%
Time: 24 hoursTime: 18 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.